2-Bromo-6-(trifluoromethyl)pyridine-4-methanol
Overview
Description
2-Bromo-6-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes 2-Bromo-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
The physical state of 2-Bromo-6-(trifluoromethyl)pyridine is solid . It appears white to pale yellow . The melting point is between 45.0-54.0°C .Scientific Research Applications
Spectroscopic Characterization and Antimicrobial Activities
The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its structure was optimized through density functional theory (DFT) calculations. This compound's non-linear optical (NLO) properties were determined, and its effect on pBR322 plasmid DNA was investigated, alongside testing its antimicrobial activities using the minimal inhibitory concentration method (MIC) (H. Vural & M. Kara, 2017).
Regioexhaustive Functionalization
In the context of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were successfully converted into various carboxylic acids. This demonstrates the compound's potential for functionalization and derivation into other useful chemical entities, showcasing its versatility in chemical synthesis (F. Cottet et al., 2004).
Applications in Ligand Synthesis for Catalysis
Perfluoroalkylsilyl-substituted 2-[bis(4-aryl)phosphino]pyridines, involving derivatives related to 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol, have been synthesized and their palladium complexes were compared in the context of methoxycarbonylation of phenylacetylene. This shows the applicability of such compounds in the development of catalysts for organic synthesis, particularly in reactions involving carbon monoxide insertion into organic substrates (Jeroen J. M. de Pater et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVRDOGTXEBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)pyridine-4-methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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